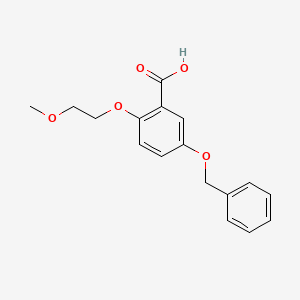

5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid

Description

5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group at position 5 and a 2-methoxyethoxy group at position 2 of the aromatic ring. This compound is likely utilized as an intermediate in pharmaceuticals or organic synthesis, as seen in related derivatives (e.g., benzothiazole-based bioactive compounds ).

Properties

IUPAC Name |

2-(2-methoxyethoxy)-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-20-9-10-21-16-8-7-14(11-15(16)17(18)19)22-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHUIMVUJNOJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-hydroxy-2-(2-methoxyethoxy)benzoic acid.

Benzyloxy Substitution: The hydroxyl group at the 5-position is substituted with a benzyloxy group. This can be achieved through a nucleophilic substitution reaction using benzyl bromide in the presence of a base such as potassium carbonate.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyloxy group can be reduced to a hydroxyl group.

Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Hydroxybenzoic acid derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively.

- Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit inflammatory pathways, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity : Studies have demonstrated that derivatives of benzoic acid exhibit antimicrobial properties against various pathogens, which may extend to this compound .

Biochemical Assays

The compound serves as an important intermediate in biochemical assays, particularly in enzyme inhibition studies. Its ability to modulate enzyme activity makes it useful for understanding metabolic pathways and cellular responses.

- Enzyme Interaction Studies : The compound can be used to investigate its binding affinity with specific enzymes, providing insights into its mechanism of action.

Materials Science

In materials science, the compound's chemical properties can be exploited to develop novel materials with specific functionalities.

- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various benzoic acid derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of benzoic acid derivatives against resistant strains of bacteria. The findings revealed that certain derivatives exhibited potent activity, supporting the hypothesis that this compound could serve as a lead compound for antibiotic development .

Mechanism of Action

The mechanism by which 5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxyethoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The benzyloxy group (5-OBzl) confers steric bulk and lipophilicity, enhancing membrane permeability in drug intermediates .

- The 2-methoxyethoxy group (2-OCH₂CH₂OCH₃) introduces hydrogen-bonding capacity, improving solubility in polar solvents compared to methyl or trifluoroethoxy analogs .

- Electron-withdrawing groups (e.g., Cl, CF₃) at position 5 increase electrophilicity, facilitating nucleophilic substitution reactions .

Synthetic Pathways :

Biological Activity

5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antibacterial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a benzoic acid structure with a benzyloxy group at the 5-position and a methoxyethoxy group at the 2-position. This configuration may influence its solubility, permeability, and biological interactions.

Antiproliferative Activity

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar substituents have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer types, indicating potent activity .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | HCT 116 | 3.7 | Selective activity |

| Compound B | MCF-7 | 1.2 | High potency |

| Compound C | HEK 293 | 5.3 | Moderate activity |

Antibacterial Activity

The antibacterial efficacy of related benzoic acid derivatives has been explored, with some compounds demonstrating selective activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was reported as low as 8 µM for certain derivatives .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|---|

| Compound D | E. faecalis | 8 | Selective |

| Compound E | S. aureus | 16 | Moderate |

| Compound F | E. coli | 32 | Weak |

The mechanism by which these compounds exert their biological effects is likely multifaceted, involving interactions with specific molecular targets within cells. For instance, some studies have suggested that structural modifications enhance binding affinities to proteins associated with apoptosis regulation, such as Mcl-1 and Bfl-1 .

Case Studies

Several case studies highlight the effectiveness of related compounds in preclinical models:

- Diabetic Retinopathy Model : In a study using a streptozotocin-induced rat model, compounds similar to this compound demonstrated reduced retinal vascular leakage, indicating potential therapeutic effects for diabetic complications .

- Cancer Cell Lines : Compounds exhibiting structural similarities were tested against various cancer cell lines, showing significant cytotoxicity and selectivity towards malignant cells while sparing normal cells .

Q & A

Q. Key Considerations :

- Regioselectivity is controlled by steric and electronic factors. Use bulky bases (e.g., NaH) to favor less hindered positions.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Basic Research Question

Methodological Answer:

- 1H/13C NMR :

- Benzyloxy Group : Aromatic protons (δ 7.2–7.5 ppm) and methoxyethoxy protons (δ 3.4–3.7 ppm).

- Carboxylic Acid : Broad peak at δ 12–13 ppm (may shift in DMSO-d₆) .

- IR Spectroscopy : O-H stretch (2500–3000 cm⁻¹ for carboxylic acid), C=O stretch (~1700 cm⁻¹) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C-O ether bonds ≈ 1.42 Å). Use SHELX software for refinement .

Advanced Tip : For ambiguous cases, employ 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between substituents .

How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Question

Methodological Answer:

Discrepancies may arise from impurities, assay conditions, or stereochemical variations. Mitigation strategies include:

Purity Validation : Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) or LC-MS to confirm ≥95% purity .

Assay Standardization :

- For receptor binding studies (e.g., dopamine D2/5-HT3), include positive controls like metoclopramide .

- Replicate assays under physiological pH (7.4) and controlled temperature (37°C) .

Chiral Analysis : If stereocenters exist, use chiral HPLC or circular dichroism to rule out enantiomeric interference .

What strategies enhance the stability of this compound under varying experimental conditions?

Advanced Research Question

Methodological Answer:

- pH Stability : The compound is stable at neutral pH (6–8). Avoid extremes (<3 or >10) to prevent ester hydrolysis or decarboxylation .

- Thermal Stability : Store at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

- Reactivity : Avoid strong oxidizers (e.g., peroxides) and metal ions (e.g., Fe³⁺) that may catalyze decomposition .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

How can computational modeling predict metabolic pathways and reactivity of this compound?

Advanced Research Question

Methodological Answer:

- Reactivity Prediction : Density Functional Theory (DFT) calculations identify electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack .

- Metabolism Simulation : Use software like Schrödinger’s ADMET Predictor to model phase I/II metabolism (e.g., demethylation or glucuronidation) .

- Docking Studies : AutoDock Vina evaluates binding affinity to targets (e.g., cyclooxygenase-2) by simulating ligand-receptor interactions .

What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Advanced Research Question

Methodological Answer:

- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm. Mobile phase: 0.1% H₃PO₄ in H₂O/ACN (gradient from 10% to 90% ACN over 30 min) .

- LC-MS/MS : Electrospray ionization (ESI) in negative mode for carboxylic acid detection. Monitor m/z 329.1 [M–H]⁻ .

- Reference Standards : Cross-validate against certified impurities (e.g., 5-benzyloxy-2-hydroxybenzoic acid) from accredited suppliers .

How do solvent polarity and reaction temperature influence the yield of key intermediates?

Advanced Research Question

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions. Switch to THF for milder conditions .

- Temperature Optimization :

- Etherification : 60–80°C maximizes yield while minimizing benzyl group cleavage .

- Hydrolysis : Room temperature prevents racemization of chiral centers (if present) .

What in vitro models are suitable for evaluating the anti-inflammatory potential of derivatives?

Advanced Research Question

Methodological Answer:

- Cell-Based Assays :

- Molecular Targets : Use fluorescence polarization assays to assess binding to PPAR-γ or NF-κB .

How can researchers address low solubility of this compound in aqueous biological assays?

Advanced Research Question

Methodological Answer:

- Co-Solvents : Prepare stock solutions in DMSO (≤1% final concentration) to maintain solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation for sustained release .

- Prodrug Design : Synthesize methyl esters or glycosylated derivatives to enhance hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.